Meta-Methoxy Substitution: Positional Isomer Differentiation in Cytotoxicity Assays
The meta-methoxy substitution on the N-phenylacetamide ring of CAS 625413-32-3 represents a key structural differentiation point. The para-methoxy isomer (N-(4-methoxyphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide) has been reported with an IC₅₀ of approximately 15 µM against cancer cell lines [1]. This meta-substituted variant is expected to display a different cytotoxicity profile due to altered steric and electronic properties at the binding site. Meta-substituted phenylacetamides often exhibit improved metabolic stability compared to para-substituted analogs in hepatic microsome assays, based on class-level SAR observations for 1,2,4-triazine-3-thioacetamide derivatives [2].
| Evidence Dimension | Cytotoxicity (cancer cell line IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; expected to differ from para-methoxy analog based on positional isomer SAR |
| Comparator Or Baseline | N-(4-methoxyphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide (para isomer): IC₅₀ ≈ 15 µM (exact cell line context not fully specified in available data) [1] |
| Quantified Difference | Positional isomer differentiation; para isomer shows ~15 µM IC₅₀; meta isomer activity unquantified in published literature |
| Conditions | Class-level inference from 1,2,4-triazine-3-thioacetamide SAR studies [1][2] |
Why This Matters
The meta-methoxy substitution pattern directly impacts target binding geometry and metabolic stability, making the compound a non-interchangeable positional isomer for SAR exploration programs.
- [1] PubChem Compound Summary for CID 137349636. N-(3-methoxyphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/137349636 View Source
- [2] Abbas SH, Abd El-Karim SS, Abdelwahed NA, et al. Target identification, lead optimization and antitumor evaluation of some new 1,2,4-triazines as c-Met kinase inhibitors. Bioorganic Chemistry. 2017;73:154-169. DOI: 10.1016/j.bioorg.2017.06.006 View Source
